molecular formula C13H21O3P B14709630 Dipropyl (4-methylphenyl)phosphonate CAS No. 20677-09-2

Dipropyl (4-methylphenyl)phosphonate

Katalognummer: B14709630
CAS-Nummer: 20677-09-2
Molekulargewicht: 256.28 g/mol
InChI-Schlüssel: LJGRIPLOUGZFQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dipropyl (4-methylphenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-methylphenyl ring and two propyl groups. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dipropyl (4-methylphenyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, the reaction of triethyl phosphite with 4-methylbenzyl chloride under reflux conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Wirkmechanismus

The mechanism of action of dipropyl (4-methylphenyl)phosphonate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins or receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to dipropyl (4-methylphenyl)phosphonate include other phosphonates such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of propyl groups and the 4-methylphenyl ring, which can influence its reactivity, solubility, and biological activity. This unique structure can make it more suitable for certain applications compared to its analogs .

Eigenschaften

CAS-Nummer

20677-09-2

Molekularformel

C13H21O3P

Molekulargewicht

256.28 g/mol

IUPAC-Name

1-dipropoxyphosphoryl-4-methylbenzene

InChI

InChI=1S/C13H21O3P/c1-4-10-15-17(14,16-11-5-2)13-8-6-12(3)7-9-13/h6-9H,4-5,10-11H2,1-3H3

InChI-Schlüssel

LJGRIPLOUGZFQG-UHFFFAOYSA-N

Kanonische SMILES

CCCOP(=O)(C1=CC=C(C=C1)C)OCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.